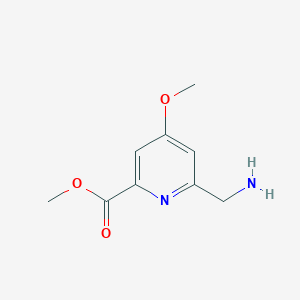
Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by a pyridine ring substituted with an aminomethyl group at the 6-position, a methoxy group at the 4-position, and a methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 4-methoxypyridine to introduce a nitro group at the 6-position. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Conversion of the aminomethyl group to a carboxyl group results in Methyl 6-(carboxymethyl)-4-methoxypyridine-2-carboxylate.
Reduction: Reduction of the nitro precursor yields this compound.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy and ester groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate can be compared with other pyridine derivatives, such as:
Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and solubility.
Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate: Contains a chlorine atom, which can influence its electronic properties and reactivity.
Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate: The presence of a methyl group instead of a methoxy group can alter its steric and electronic characteristics.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-3-6(5-10)11-8(4-7)9(12)14-2/h3-4H,5,10H2,1-2H3 |
InChI Key |
TZQAISVVIGUPSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)OC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















